molecular formula C9H14ClNO4 B8454250 2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide CAS No. 88066-98-2

2-Chloro-N-({2-[(prop-2-en-1-yl)oxy]-1,3-dioxolan-4-yl}methyl)acetamide

Cat. No. B8454250
M. Wt: 235.66 g/mol
InChI Key: GNTGHYHPCJTOAM-UHFFFAOYSA-N
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Patent
US04512796

Procedure details

Six and seven-tenths g (0.04 mole) of N-(2,3-dihydroxypropyl)chloroacetamide, 7.3 g (0.04 mole) of triallylorthoformate, 0.2 g of ammonium chloride, and 50 ml of dichloroethane were combined in a reaction flask and distilled to a head temperature of 82° C. The distillate was cooled to room temperature, stirred with potassium carbonate and filtered over Florisil. The filtrate was evaporated to yield 3.2 g of 2-allyloxy-4-(chloroacetylamino)methyl-1,3-dioxolane, a yellow oil. Structure was confirmed by NMR. nD30 =1.4888.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:9][OH:10])[CH2:3][NH:4][C:5](=[O:8])[CH2:6][Cl:7].[CH2:11]([O:14][CH:15](OCC=C)OCC=C)[CH:12]=[CH2:13].[Cl-].[NH4+]>ClC(Cl)C>[CH2:11]([O:14][CH:15]1[O:1][CH:2]([CH2:3][NH:4][C:5](=[O:8])[CH2:6][Cl:7])[CH2:9][O:10]1)[CH:12]=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
OC(CNC(CCl)=O)CO
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C=C)OC(OCC=C)OCC=C
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with potassium carbonate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined in a reaction flask
DISTILLATION
Type
DISTILLATION
Details
distilled to a head temperature of 82° C
FILTRATION
Type
FILTRATION
Details
filtered over Florisil
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1OCC(O1)CNC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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